![molecular formula C60H36N4Pd B054201 Pd(II) meso-tetraphenyl tetrabenzoporphine CAS No. 119654-64-7](/img/structure/B54201.png)
Pd(II) meso-tetraphenyl tetrabenzoporphine
Overview
Description
Molecular Structure Analysis
The molecular formula of Pd(II) meso-tetraphenyl tetrabenzoporphine is C60H36N4Pd . The structure is complex, with a palladium (Pd) atom at the center, surrounded by a large organic molecule composed of carbon ©, hydrogen (H), and nitrogen (N) atoms .Physical And Chemical Properties Analysis
The molecular weight of Pd(II) meso-tetraphenyl tetrabenzoporphine is 919.4 g/mol . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors .Scientific Research Applications
Triplet-Triplet Annihilation and Photon Upconversion
Pd(II) meso-tetraphenyl tetrabenzoporphine is a synthetic porphyrin specialty chemical with photophysical properties related to energy up-conversion . It absorbs red light and can be used for photon up conversion by triplet-triplet annihilation .
Oxygen Sensing
Pd(II) meso-tetraphenyl tetrabenzoporphine was reported to be a phosphorescent oxygen sensor . It has unique photophysical properties and is useful for the detection of oxygen .
Carbon Monoxide Detection
Similar to its application in oxygen sensing, Pd(II) meso-tetraphenyl tetrabenzoporphine can also be used for the detection of carbon monoxide .
Lactate Detection
Pd(II) meso-tetraphenyl tetrabenzoporphine was incorporated into a hydrogel for the detection of lactate .
Production of Metal Organic Frameworks
This compound can be used for the production of metal organic frameworks for sensing .
Non-Invasive Measurement of Oxygen Tension
Pd(II) meso-tetraphenyl tetrabenzoporphine has been used to non-invasively measure oxygen tension in subcutaneously transplanted bioencapsulation devices .
Safety And Hazards
Future Directions
properties
IUPAC Name |
palladium(2+);2,11,20,29-tetraphenyl-37,39-diaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4,6,8,10,12(39),13,15,17,19,21,23,25,27,29,31,33,35-nonadecaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H36N4.Pd/c1-5-21-37(22-6-1)49-53-41-29-13-15-31-43(41)55(61-53)50(38-23-7-2-8-24-38)57-45-33-17-19-35-47(45)59(63-57)52(40-27-11-4-12-28-40)60-48-36-20-18-34-46(48)58(64-60)51(39-25-9-3-10-26-39)56-44-32-16-14-30-42(44)54(49)62-56;/h1-36H;/q-2;+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOKKIHAKMSHWEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C4=CC=CC=C4C(=C(C5=NC(=C(C6=C7C=CC=CC7=C([N-]6)C(=C8C9=CC=CC=C9C2=N8)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C15)C1=CC=CC=C1)[N-]3.[Pd+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H36N4Pd | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
919.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16133069 | |
CAS RN |
119654-64-7 | |
Record name | meso-Tetraphenyl-tetrabenzoporphine palladium complex | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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